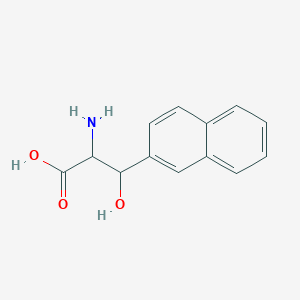

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid

Description

BenchChem offers high-quality 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H13NO3 |

|---|---|

Poids moléculaire |

231.25 g/mol |

Nom IUPAC |

2-amino-3-hydroxy-3-naphthalen-2-ylpropanoic acid |

InChI |

InChI=1S/C13H13NO3/c14-11(13(16)17)12(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12,15H,14H2,(H,16,17) |

Clé InChI |

WTPXHLPRZOYVAU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)N)O |

Origine du produit |

United States |

An In-depth Technical Guide to the Synthesis of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid

Introduction: The Strategic Importance of a Naphthyl-Substituted β-Hydroxy-α-Amino Acid

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid is a non-proteinogenic amino acid characterized by a rigid naphthalene moiety appended to a β-hydroxy-α-amino acid scaffold. This unique structural combination imparts valuable physicochemical properties, making it a highly sought-after building block in medicinal chemistry and drug development. The naphthalene group can engage in π-π stacking interactions within biological targets, while the vicinal amino and hydroxyl groups provide key hydrogen bonding points and opportunities for further chemical modification.[1][] Its derivatives have been investigated for various therapeutic applications, including as inhibitors of platelet aggregation.[3]

The primary synthetic challenge lies in the precise stereochemical control of the two contiguous chiral centers at the C2 (α) and C3 (β) positions. The development of efficient and highly stereoselective synthetic routes is therefore critical for accessing enantiomerically pure forms of this compound for pharmaceutical research. This guide provides an in-depth analysis of the core synthetic strategies, detailing the underlying principles, step-by-step protocols, and a comparative assessment of each method's strengths and weaknesses.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis of modern synthetic approaches. The most common strategies focus on either forming the Cα-Cβ bond via a nucleophilic addition or installing the amino and hydroxyl groups simultaneously across a pre-existing carbon-carbon double bond.

This analysis leads to three principal synthetic methodologies:

-

Diastereoselective Aldol Addition: This classic carbon-carbon bond-forming strategy involves the reaction of a glycine enolate equivalent with 2-naphthaldehyde.[4][5][6][7]

-

Sharpless Asymmetric Aminohydroxylation: A powerful method for the regio- and stereoselective installation of vicinal amino and hydroxyl groups across an alkene precursor.[8][9][10][11]

-

Biocatalytic Aldol Addition: An enzymatic approach utilizing transaldolase enzymes to achieve high stereoselectivity under environmentally benign conditions.[12][13][14]

Method 1: Diastereoselective Aldol Addition of Glycine Enolates

This approach is one of the most fundamental and versatile for constructing the β-hydroxy-α-amino acid framework. The core principle involves the nucleophilic attack of a glycine-derived enolate onto the electrophilic carbonyl carbon of 2-naphthaldehyde.[6][7][15] The stereochemical outcome of this reaction is highly dependent on the geometry of the enolate and the reaction conditions, which can be manipulated to favor either the syn or anti diastereomer.

Causality Behind Experimental Choices

-

Glycine Activation: The α-protons of glycine are not sufficiently acidic for direct deprotonation. Therefore, glycine must first be converted into a suitable derivative, such as a Schiff base or a metal complex (e.g., with Cu(II)), to increase the acidity of the α-carbon.[5][16]

-

Protecting Groups: The amino and carboxyl groups of glycine are typically protected (e.g., as a Boc-protected ester) to prevent unwanted side reactions and improve solubility in organic solvents.

-

Base and Temperature: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to ensure rapid and complete enolate formation. The reaction is conducted at low temperatures (typically -78 °C) to minimize side reactions and maximize diastereoselectivity by favoring a single, well-ordered transition state (e.g., a Zimmerman-Traxler-type transition state).[7]

Experimental Workflow and Protocol

Step-by-Step Protocol: Synthesis via a Glycine Schiff Base Enolate

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve glycine ethyl ester hydrochloride (1.0 eq) and benzophenone imine (1.1 eq) in toluene. Add triethylamine (1.2 eq) and reflux the mixture for 12-18 hours until water evolution ceases. Cool the reaction, filter the triethylammonium chloride salt, and concentrate the filtrate under reduced pressure to obtain the crude glycine Schiff base ester.

-

Enolate Formation and Aldol Addition: Dissolve the crude Schiff base (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Slowly add a solution of freshly prepared LDA (1.1 eq) in THF, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 45 minutes.

-

Aldehyde Quench: Add a solution of 2-naphthaldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Deprotection: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. Hydrolyze the purified aldol adduct with 1 M HCl to cleave the Schiff base, followed by saponification of the ester with LiOH and final deprotection (if applicable) to yield the target amino acid.

| Parameter | Typical Outcome | Controlling Factors |

| Yield | 40-75% (after all steps) | Purity of reagents, reaction time, temperature control |

| Diastereoselectivity | 2:1 to >10:1 (anti or syn) | Choice of glycine equivalent, metal counterion, solvent |

Method 2: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is an exceptionally elegant and powerful method for the direct, stereocontrolled synthesis of 1,2-amino alcohols from alkenes.[8][10][11] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to guide the syn-addition of amino and hydroxyl groups across a double bond. For this specific target, the precursor is an ester of 3-(naphthalen-2-yl)acrylic acid.

Causality Behind Experimental Choices

-

Catalyst and Ligand: OsO₄ is the active catalyst that forms an imido-osmium(VIII) species.[11] The stereochemical outcome is dictated by the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), such as (DHQ)₂PHAL. The ligand creates a chiral pocket around the osmium center, forcing the alkene to approach from a specific face, thus ensuring high enantioselectivity.[8]

-

Nitrogen Source: A key component is the nitrogen source, which also serves as the stoichiometric oxidant to regenerate the osmium(VIII) catalyst. Common nitrogen sources include chloramine-T hydrate (for sulfonamides) or N-halocarbamates (for Boc or Cbz protected amines).[8][11]

-

Solvent System: The reaction is often performed in a biphasic solvent system, such as t-butanol and water, to ensure all components are sufficiently soluble and to facilitate the catalytic cycle.

Experimental Workflow and Protocol

Step-by-Step Protocol: Asymmetric Aminohydroxylation

-

Precursor Synthesis: Synthesize ethyl 3-(naphthalen-2-yl)acrylate via a Horner-Wadsworth-Emmons reaction between 2-naphthaldehyde and triethyl phosphonoacetate.

-

Reaction Setup: In a flask open to the air, prepare a solution of the nitrogen source, for example, sodium N-chloro-p-toluenesulfonamide (Chloramine-T, 3.0 eq), in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To this solution, add the chiral ligand (e.g., (DHQ)₂PHAL, 0.05 eq) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq). Stir until the catalyst and ligand dissolve.

-

Substrate Addition: Add the ethyl 3-(naphthalen-2-yl)acrylate (1.0 eq) to the reaction mixture. Stir vigorously at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding sodium sulfite. Stir for 1 hour. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification and Final Steps: Purify the resulting protected amino alcohol ester by flash chromatography. The final product is obtained after hydrolysis of the ester (e.g., with LiOH) and removal of the tosyl protecting group (e.g., with Na/NH₃).

| Parameter | Typical Outcome | Controlling Factors |

| Yield | 70-95% (for the AA step) | Ligand choice, reaction time, purity of alkene |

| Enantioselectivity | >95% ee | Choice of chiral ligand (DHQ vs. DHQD derivatives) |

| Regioselectivity | Variable, can be an issue | Substrate electronics, choice of ligand and N-source |

Catalytic Cycle Visualization

Method 3: Biocatalytic Synthesis via Transaldolase

Biocatalysis represents a powerful, green alternative to traditional organic synthesis. Enzymes can operate under mild, aqueous conditions with exquisite stereoselectivity. For the synthesis of β-hydroxy-α-amino acids, L-threonine transaldolases (LTTAs), such as ObiH, have emerged as highly effective catalysts.[12][14] These enzymes catalyze the reversible aldol addition of glycine (derived from L-threonine) to a wide range of aldehydes, including aromatic aldehydes like 2-naphthaldehyde.

Causality Behind Experimental Choices

-

Enzyme Selection: ObiH is a promiscuous LTTA known for its high diastereoselectivity and broad substrate scope, making it an excellent candidate for this transformation.[12]

-

Reaction Medium: The reaction is conducted in an aqueous buffer (e.g., Tris-HCl) at a controlled pH (typically ~8.5) and temperature (e.g., 37 °C) to ensure optimal enzyme activity and stability.[14]

-

Glycine Source: L-threonine is used as the sacrificial glycine donor. The enzyme cleaves L-threonine into glycine and acetaldehyde, and the glycine is then used in the subsequent aldol addition. High concentrations of L-threonine are used to drive the equilibrium towards product formation.

-

Catalyst Form: Often, whole E. coli cells overexpressing the enzyme are used directly. This avoids costly and time-consuming protein purification and can improve the operational stability of the enzyme.[12][14]

Experimental Workflow and Protocol

Step-by-Step Protocol: Whole-Cell Biocatalysis

-

Biocatalyst Preparation: Prepare a suspension of wet E. coli cells overexpressing the ObiH transaldolase enzyme.

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5).

-

Substrate Addition: Add L-threonine (e.g., 100 mM) and 2-naphthaldehyde (e.g., 20 mM). A co-solvent such as methanol (4% v/v) may be added to improve the solubility of the aldehyde.

-

Initiation: Add the whole-cell catalyst (e.g., 1-2% wet cell weight) to the reaction mixture.

-

Incubation: Incubate the reaction at 37 °C with gentle agitation for 18-24 hours.

-

Workup and Purification: Quench the reaction by adding an equal volume of acetonitrile to precipitate proteins and lyse the cells. Centrifuge to remove cell debris. The supernatant can then be purified, typically by reverse-phase chromatography, to isolate the final product.[14]

| Parameter | Typical Outcome | Controlling Factors |

| Yield | 50-80% (isolated) | Substrate concentration, enzyme loading, reaction time |

| Diastereoselectivity | High (often >95:5 dr) | Inherent property of the selected enzyme |

| Enantioselectivity | High (often >99% ee) | Inherent property of the selected enzyme |

Comparative Analysis of Synthetic Methods

| Feature | Diastereoselective Aldol | Sharpless AA | Biocatalysis (LTTA) |

| Stereocontrol | Good to excellent diastereoselectivity, but requires chiral auxiliaries or catalysts for enantiocontrol. | Excellent enantioselectivity (>95% ee) is routine.[8] | Excellent diastereo- and enantioselectivity (>95%).[12] |

| Scalability | Highly scalable, well-established industrial chemistry. | Scalable, but the cost and toxicity of osmium can be a concern for large-scale production. | Scalable, especially with whole-cell systems. Fermentation can produce large quantities of catalyst. |

| Reagent Cost | Generally low to moderate (LDA, common solvents). | High, due to the osmium catalyst and chiral ligands. | Potentially low, as the catalyst is renewable. Media components are inexpensive. |

| Environmental Impact | Requires stoichiometric strong bases, cryogenic temperatures, and organic solvents. | Uses a toxic heavy metal catalyst (OsO₄). | "Green" process: operates in water at mild temperatures and pressures. |

| Key Advantage | Versatility and well-understood mechanisms. | Predictable and extremely high enantioselectivity for a broad range of alkenes. | Unparalleled selectivity, operational simplicity, and sustainability. |

| Key Disadvantage | Enantiocontrol can be challenging without additional steps. | Cost and toxicity of the osmium catalyst; regioselectivity can be an issue. | Substrate scope is limited by the enzyme's active site; high substrate concentrations can lead to inhibition. |

Conclusion and Future Outlook

The synthesis of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid can be successfully achieved through several robust methodologies. The choice of method depends heavily on the specific requirements of the project, including scale, cost, and desired stereochemical purity.

-

Classical aldol additions offer a reliable and scalable route, though achieving high enantioselectivity may require the use of chiral auxiliaries.[17][]

-

The Sharpless Asymmetric Aminohydroxylation stands as the gold standard for achieving high enantiopurity directly, making it ideal for creating high-value materials for research and early-stage development.[9][19]

-

Biocatalysis represents the future of sustainable chemical manufacturing, providing an environmentally friendly path to the target molecule with exceptional levels of stereocontrol.[13]

Future research will likely focus on developing more active and robust enzyme variants with broader substrate scopes and improving the space-time yield of biocatalytic processes. Additionally, the development of non-osmium-based catalytic systems for asymmetric aminohydroxylation remains a significant goal in the field of organic synthesis. The continued refinement of these powerful synthetic tools will ensure that valuable building blocks like 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid are readily accessible to the scientific community.

References

-

Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters - ACS Publications. Available at: [Link]

-

Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. PMC. Available at: [Link]

-

Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC. Available at: [Link]

-

Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids... ResearchGate. Available at: [Link]

-

Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. ChEMBL - EMBL-EBI. Available at: [Link]

- Synthesis of beta-hydroxy-alpha-amino acid. Google Patents.

-

Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. Available at: [Link]

-

Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition. Available at: [Link]

-

Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Organic Chemistry Portal. Available at: [Link]

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

2-amino-3-(6-hydroxy 2-naphthyl)-propanoic acid. GCE4All Knowledge Base. Available at: [Link]

-

The Career of K. Barry Sharpless. Macmillan Group, Princeton University. Available at: [Link]

- Process for producing 2-amino-3-hydroxypropanoic acid derivative. Google Patents.

-

Sharpless oxyamination. Wikipedia. Available at: [Link]

- Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Google Patents.

-

Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University Commons. Available at: [Link]

-

Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. ResearchGate. Available at: [Link]

-

Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Chemistry LibreTexts. Available at: [Link]

-

Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

-

(2S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride. PubChem. Available at: [Link]

-

2-Amino-3-(2-hydroxynaphthalen-1-yl)propanoic acid CAS#788822-33-3. ChemRadar. Available at: [Link]

-

2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride. PubChem. Available at: [Link]

-

Aldol reaction. Wikipedia. Available at: [Link]

-

Glycine enolates: the effect of formation of iminium ions to simple ketones on alpha-amino carbon acidity and a comparison with pyridoxal iminium ions. PubMed. Available at: [Link]

-

Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Document: Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. (... - ChEMBL [ebi.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US2999878A - Synthesis of beta-hydroxy-alpha-amino acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aldol reaction - Wikipedia [en.wikipedia.org]

- 8. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 9. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Glycine enolates: the effect of formation of iminium ions to simple ketones on alpha-amino carbon acidity and a comparison with pyridoxal iminium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid: Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and potential applications of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid. As a non-canonical β-hydroxy-α-amino acid, this molecule incorporates a bulky, hydrophobic naphthalene moiety, making it a compound of significant interest for researchers in medicinal chemistry and drug development. This document details its chemical structure, summarizes key physicochemical parameters, and presents standardized protocols for its analysis and characterization. Furthermore, it explores its potential as a sophisticated building block in peptide synthesis and as a scaffold for novel therapeutics, drawing insights from the known biological activities of related naphthalene-containing compounds. This guide is intended for scientists and professionals engaged in drug discovery, peptide chemistry, and materials science.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with enhanced biological activity and tailored properties is paramount. Non-canonical amino acids are at the forefront of this exploration, offering a means to expand the chemical diversity of peptides and small molecule drugs. 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid belongs to the important class of β-hydroxy-α-amino acids, which are integral components of numerous natural products and pharmaceuticals, including antibiotics and enzyme inhibitors[1].

The defining feature of this compound is the fusion of the β-hydroxy-α-amino acid core with a naphthalen-2-yl group. The naphthalene moiety, a bicyclic aromatic system, is a well-established pharmacophore known to participate in π-π stacking interactions with biological targets.[] This structural feature imparts significant hydrophobicity and conformational rigidity, properties often associated with potent and selective biological activity. Naphthalene derivatives have demonstrated a wide spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities[3][4][5][6]. The strategic placement of the hydroxyl and amino groups provides chiral centers and functional handles for further chemical modification, making it a versatile building block for complex molecular architectures.[7]

This guide serves as a foundational resource, consolidating the available structural information and outlining the essential methodologies for the rigorous physicochemical characterization of this promising compound.

Chemical Identity and Structure

The precise identification and structural elucidation of a compound are the bedrock of all subsequent research. This section defines the core structural and identifying information for 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid.

-

IUPAC Name: 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid[8]

-

Molecular Formula: C₁₃H₁₃NO₃[]

-

Stereochemistry: The structure contains two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The specific stereoisomer (e.g., (2S,3S), (2R,3R), (2S,3R), (2R,3S)) is critical as it will dictate its biological activity and interaction with other chiral molecules.

Caption: General chemical structure of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and stability to bioavailability and target binding. While experimental data for this specific molecule is not widely published, the following table summarizes key computed values based on its structure and data from close isomers.

| Property | Value | Source/Method | Rationale and Scientific Insight |

| Molecular Weight | 231.25 g/mol | PubChem (Computed)[] | This fundamental property is calculated from the molecular formula (C₁₃H₁₃NO₃) and is essential for all quantitative experimental work, such as preparing solutions of known molarity and interpreting mass spectrometry data. |

| XLogP3 (Octanol-Water Partition Coefficient) | ~ -0.5 | PubChem (Computed for isomer)[9] | This value indicates the compound is relatively hydrophilic. A negative LogP suggests a preference for the aqueous phase over an organic phase (octanol), which has significant implications for drug development, affecting solubility in physiological fluids and ability to cross lipid membranes. The naphthalene group adds hydrophobicity, while the amino, carboxyl, and hydroxyl groups confer hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 83.6 Ų | PubChem (Computed for isomer)[9] | TPSA is a key predictor of drug absorption and brain penetration. A value below 140 Ų is often associated with good oral bioavailability. This value, contributed by the polar N and O atoms, suggests the molecule has favorable transport properties. |

| Hydrogen Bond Donors | 3 | PubChem (Computed for isomer)[9] | The amino (-NH₂) and hydroxyl (-OH) groups can donate hydrogen bonds. This is crucial for solubility in protic solvents and for specific interactions with biological targets like proteins and enzymes. |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed for isomer)[9] | The oxygen atoms in the carboxyl and hydroxyl groups, along with the nitrogen atom, can accept hydrogen bonds, further contributing to its solubility and binding capabilities. |

| Physical Form | White to off-white powder or crystals | Sigma-Aldrich (For related compound) | The solid state is typical for amino acids. The crystalline nature, if present, is important for purification, stability, and long-term storage. |

Spectroscopic and Analytical Characterization

A robust and unambiguous analytical characterization is non-negotiable in scientific research and drug development. The following techniques are standard for confirming the identity, purity, and structure of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This is the first-line technique for structural confirmation.

-

Causality: The chemical shift (δ, in ppm) of each proton is determined by its local electronic environment. This allows for the identification of different functional groups.

-

Expected Signals:

-

Aromatic Protons: A complex multiplet pattern between 7.0-8.5 ppm, characteristic of the naphthalene ring system.

-

C2-H (α-proton): A doublet or doublet of doublets typically between 3.5-4.5 ppm, coupled to the C3-H proton.

-

C3-H (β-proton): A doublet or multiplet between 4.5-5.5 ppm, coupled to the C2-H proton. The coupling constant (J-value) between C2-H and C3-H is critical for determining the relative stereochemistry (syn or anti).

-

-OH, -NH₂, -COOH: Broad signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature. These are often exchanged with D₂O.

-

-

-

¹³C NMR (Carbon NMR): Provides information on the carbon skeleton of the molecule.

-

Causality: Each unique carbon atom in the molecule gives a distinct signal.

-

Expected Signals:

-

Carboxyl Carbon (-COOH): A signal in the downfield region, typically >170 ppm.

-

Naphthalene Carbons: Multiple signals in the aromatic region (110-140 ppm).

-

C2 and C3 Carbons: Signals in the 50-80 ppm range, confirming the amino acid backbone.

-

-

Mass Spectrometry (MS)

-

Causality: This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and fragmentation patterns that offer structural clues.

-

Method of Choice: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART) is preferred.

-

Expected Result: An exact mass measurement confirming the molecular formula C₁₃H₁₃NO₃. The calculated monoisotopic mass is 231.08954 Da[9]. The observed [M+H]⁺ ion should be found at m/z 232.0973.

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

-

Expected Absorptions:

-

O-H Stretch (Carboxylic Acid & Alcohol): A very broad band from 2500-3500 cm⁻¹.

-

N-H Stretch (Amine): A medium intensity band around 3200-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands around 1500-1600 cm⁻¹.

-

Chiral High-Performance Liquid Chromatography (HPLC)

-

Causality: Due to the presence of two chiral centers, separating the four possible stereoisomers is essential. Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers and diastereomers of the analyte, leading to their separation.

-

Trustworthiness: This method is self-validating. The separation of a racemic or diastereomeric mixture into distinct peaks, when compared against reference standards (if available), provides definitive proof of stereochemical composition and enantiomeric purity.

Synthesis and Stereochemistry

The synthesis of β-hydroxy-α-amino acids is a well-established field in organic chemistry, often relying on stereoselective methods to control the configuration of the two chiral centers.

-

Common Synthetic Routes:

-

Aldol-type Reactions: A primary route involves the reaction of a glycine enolate equivalent with 2-naphthaldehyde. The choice of chiral auxiliary or catalyst is crucial for controlling the diastereoselectivity (syn vs. anti) and enantioselectivity.[10]

-

Enzymatic Synthesis: Biocatalysis using enzymes like threonine aldolases offers an environmentally benign and highly selective method. These enzymes can catalyze the reaction between glycine and an aldehyde (in this case, 2-naphthaldehyde) to produce the desired product with high stereocontrol.[10][11]

-

Hydroxylation of Amino Acids: Advanced methods may involve the direct, stereoselective hydroxylation of a precursor like 2-amino-3-(naphthalen-2-yl)propanoic acid using specialized hydroxylase enzymes.[1]

-

-

Commercial Availability & Use: The compound is available commercially, often with protecting groups like a tert-butyloxycarbonyl (Boc) group on the amine. For example, Boc-(2R,3R)-3-amino-2-hydroxy-3-naphthalen-2-yl-propionic acid is used as a building block in peptide synthesis.[7] The Boc group protects the amine during peptide coupling reactions and can be removed under acidic conditions.

Applications in Research and Drug Development

The unique structure of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid makes it a valuable tool for medicinal chemists.

-

Peptide and Peptidomimetic Synthesis: As a non-canonical amino acid, its incorporation into peptides can induce specific secondary structures (e.g., turns or helices), increase resistance to enzymatic degradation, and enhance binding affinity and selectivity by introducing the bulky, hydrophobic naphthalene group for deeper engagement with receptor pockets.[7]

-

Scaffold for Anticancer Agents: The naphthalene core is present in numerous compounds with cytotoxic activity. Naphthalene derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[3][6] This amino acid could serve as a starting point for the synthesis of novel anticancer agents.

-

Development of Antimicrobial Agents: Naphthalene-based compounds have also shown promising antimicrobial and antifungal properties.[4][5] The amino acid scaffold provides a handle to develop derivatives that could target multidrug-resistant pathogens.

Experimental Protocols: A Practical Approach

To ensure scientific rigor, detailed and validated protocols are essential. Below is a representative workflow for the analytical characterization of the compound's purity and stereochemical composition.

Workflow: Stereoisomer Purity Analysis by Chiral HPLC

Caption: A standardized workflow for the analysis of stereoisomeric purity using Chiral HPLC.

Detailed Protocol: Chiral HPLC

-

System Preparation:

-

Objective: To ensure the HPLC system is equilibrated and ready for analysis.

-

Procedure: Purge the system with the chosen mobile phase (e.g., a mixture of hexane, ethanol, and trifluoroacetic acid). Select a suitable chiral column (e.g., amylose or cellulose-based) and install it in the column oven. Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the UV detector.

-

-

Sample Preparation:

-

Objective: To prepare a sample solution of known concentration suitable for injection.

-

Procedure: Accurately weigh approximately 1 mg of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid and dissolve it in 1 mL of the mobile phase. Ensure complete dissolution, using sonication if necessary. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Analysis:

-

Objective: To separate the stereoisomers and acquire the raw data.

-

Procedure: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the equilibrated HPLC system. Record the chromatogram for a sufficient duration to allow all isomers to elute. Monitor the separation at wavelengths where the naphthalene chromophore absorbs strongly, such as 220 nm and 280 nm.

-

-

Data Interpretation:

-

Objective: To determine the purity and stereochemical composition of the sample.

-

Procedure: Integrate the area of each peak in the resulting chromatogram. The number of peaks will correspond to the number of stereoisomers present in the sample. Calculate the diastereomeric ratio (dr) and the enantiomeric excess (ee) for each pair of enantiomers using the integrated peak areas.

-

Conclusion

2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid is a molecule with considerable potential in the fields of medicinal chemistry and materials science. Its unique combination of a chiral amino acid backbone and a hydrophobic, rigid naphthalene group provides a powerful platform for designing novel peptides, peptidomimetics, and small molecule drugs. While comprehensive experimental data on its properties remains to be fully consolidated in the public domain, this guide provides a robust framework based on data from closely related structures and established analytical principles. The outlined methodologies for characterization and synthesis offer a clear path for researchers to confidently work with this compound, unlocking its potential for future scientific and therapeutic advancements.

References

-

PubChem. 2-Amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Saleem, R. M., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]

-

El-Desoky, E. S. I., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. [Link]

-

ChemRadar. 2-Amino-3-(2-hydroxynaphthalen-1-yl)propanoic acid CAS#788822-33-3. ChemRadar. [Link]

-

PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

ChemRadar. 2-Amino-3-(2-hydroxynaphthalen-1-yl)propanoic acid CAS#788822-33-3 | FCMD. ChemRadar. [Link]

-

Jebalenet, J. (2024). Synthesis, Computational and Biological Activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. Indian Journal of Chemistry. [Link]

-

Vereshchagin, A. N., et al. (2024). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]

-

GCE4All Knowledge Base. 2-amino-3-(6-hydroxy 2-naphthyl)-propanoic acid. GCE4All. [Link]

-

Saleem, R. M., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PMC. [Link]

-

Vedantu. The IUPAC name of the compound A 2amino3hydroxypropanoic. Vedantu. [Link]

-

Liu, J., et al. (2000). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Journal of the American Chemical Society. [Link]

-

Holland, B. T., et al. (2022). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. PubMed. [Link]

-

Mori, D., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. The IUPAC name of the compound A 2amino3hydroxypropanoic class 11 chemistry CBSE [vedantu.com]

- 9. 2-Amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid | C13H13NO3 | CID 14561431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Conformational Rigidity: A Technical Guide to 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic Acid and Its Structural Analogues

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide backbones represents a cornerstone of modern peptidomimetic drug discovery. Among these, 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid —commonly referred to as β -hydroxy- β -(2-naphthyl)alanine or 2-naphthylserine—stands out as a highly privileged chiral building block. By combining the hydrogen-bonding capacity of a β -hydroxyl group with the immense steric bulk and π -stacking potential of a naphthalene ring, this molecule provides unparalleled control over peptide backbone conformation and target affinity in deep hydrophobic pockets.

This technical whitepaper provides an in-depth analysis of the structural rationale, structure-activity relationships (SAR), and field-proven synthetic methodologies for 2-naphthylserine and its structural analogues.

Structural Rationale: The Biophysics of 2-Naphthylserine

The design of protein-protein interaction (PPI) inhibitors often requires displacing tightly bound water molecules from deep, lipophilic clefts (e.g., the MDM2-p53 interaction). Natural amino acids like phenylalanine or tyrosine often lack the necessary surface area to fully occupy these extended pockets.

The 2-naphthylserine pharmacophore solves this through a dual-action mechanism:

-

Steric Encumbrance and Backbone Rigidification: The massive steric bulk of the 2-naphthyl group severely restricts the χ1 dihedral angle. Concurrently, the β -hydroxyl group can engage in intramolecular hydrogen bonding with the adjacent amide backbone. This causality forces the peptide into a highly rigidified, predictable secondary structure (often a stable α -helix or β -turn), reducing the entropic penalty upon target binding.

-

Enhanced Hydrophobic Packing: The extended π -system of the naphthalene moiety provides a significantly larger surface area for van der Waals interactions and edge-to-face π−π stacking compared to standard phenyl rings.

Caption: Mechanistic pathway of peptide rigidification and target binding enhancement by 2-naphthylserine.

Advanced Synthetic Methodologies

The synthesis of β -hydroxy- α -amino acids requires strict control over two adjacent stereocenters (the α and β carbons). Traditional non-selective aldol reactions yield complex mixtures of syn and anti (erythro and threo) diastereomers. To achieve self-validating, stereochemically pure systems, two primary methodologies are employed in the field.

Protocol A: Thermodynamically Controlled Aldol Addition via Ni(II) Schiff Bases

The use of Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands (such as Belokon's ligand) is the most authoritative method for synthesizing β -hydroxy UAAs[1].

Causality of the System: The Ni(II) ion forms a highly rigid, square-planar complex with the chiral auxiliary and glycine. This geometry physically shields one face of the glycine enolate. When 2-naphthaldehyde approaches, it is forced to attack from the less sterically hindered face. Furthermore, the thermodynamic stability of the resulting complex dictates the syn vs anti ratio, allowing for dynamic thermodynamic resolution[1].

Step-by-Step Methodology:

-

Complex Assembly: Suspend glycine, Ni(NO3)2·6H2O, and the chiral ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) in methanol. Add KOH (in MeOH solution) and heat to 60 °C for 2 hours to form the red square-planar Ni(II)-glycine complex. Note: Using a KOH solution rather than powder ensures homogeneous deprotonation, preventing localized degradation of the ligand[1].

-

Enolization and Aldol Addition: Cool the mixture to 0 °C. Add 1.5 equivalents of 2-naphthaldehyde dropwise. Stir the reaction for 12–24 hours. The rigid coordination sphere ensures highly stereoselective C-C bond formation.

-

Quenching: Neutralize the reaction with glacial acetic acid until the color shifts, indicating the protonation of the intermediate. Isolate the diastereomerically pure Ni(II) complex via silica gel chromatography.

-

Disassembly: Reflux the purified complex in a mixture of 3N HCl and methanol (1:1) for 4 hours. This acidic hydrolysis breaks the Schiff base, releasing the free 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid, Ni(II) salts, and the intact chiral ligand.

-

Recovery and Purification: Extract the chiral ligand with chloroform (it can be reused with <10% loss in efficiency[1]). Pass the aqueous layer through a strongly acidic cation exchange resin (e.g., Dowex 50WX8), eluting with 5% aqueous ammonia to isolate the pure UAA.

Caption: Workflow for the asymmetric synthesis of 2-naphthylserine via Ni(II) Schiff base complexes.

Protocol B: Sharpless Asymmetric Aminohydroxylation (SAA)

For researchers starting from terminal alkenes, the Sharpless Asymmetric Aminohydroxylation of 2-vinylnaphthalene is a highly effective alternative[2].

Causality of the System: The osmium catalyst coordinates with a chiral ligand (e.g., (DHQD)2PHAL), creating an asymmetric pocket. The in situ generation of the nitrogen source (e.g., FmocNHCl or CbzNHCl) is critical; it ensures a low, steady concentration of the active oxidant, preventing the over-oxidation of the alkene to a diol while maximizing the regioselective formation of the amino alcohol[3].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve benzyl carbamate (2.04 mmol) in n-propanol. Add freshly prepared aqueous NaOH, followed by tert-butyl hypochlorite. This generates the reactive N-chloro carbamate in situ, avoiding the explosion risks of isolated N-halo compounds[2].

-

Catalyst Assembly: Add the chiral ligand (DHQD)2PHAL (0.040 mmol) and stir at 0 °C until homogeneous.

-

Substrate Addition: Introduce 2-vinylnaphthalene (1.34 mmol), followed immediately by potassium osmate dihydrate (K2OsO2(OH)4) dissolved in NaOH.

-

Reaction: Stir the mixture at 0 °C. The facial selectivity is dictated entirely by the chiral ligand, yielding the protected amino alcohol in high enantiomeric excess.

-

Oxidation: Isolate the resulting N-Cbz amino alcohol. Subject the primary alcohol to TEMPO/BAIB oxidation to yield the final N-Cbz protected 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid.

(Note: Recent advancements have also demonstrated the viability of iron-catalyzed asymmetric oxyamination of olefins as a highly regioselective, osmium-free alternative for synthesizing these precursors[4].)

Quantitative Comparative Analysis

To aid in experimental design, the following table summarizes the quantitative metrics of the primary synthetic routes for β -hydroxy- β -arylalanines.

Table 1: Comparison of Synthetic Methodologies for β -Hydroxy- β -Arylalanines

| Methodology | Substrate / Reagents | Typical Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Experimental Advantage |

| Ni(II) Schiff Base Alkylation | 2-Naphthaldehyde + Ni-Gly Complex | 75 - 90% | > 95:5 (syn/anti) | > 98% | Excellent thermodynamic stereocontrol; chiral ligand is easily recyclable[1]. |

| Sharpless Asymmetric Aminohydroxylation | 2-Vinylnaphthalene + Os/Ligand | 60 - 80% | Regioselective | 90 - 99% | Direct functionalization of terminal alkenes; highly enantioselective[2]. |

| Iron-Catalyzed Oxyamination | 2-Vinylnaphthalene + Oxaziridine | 70 - 85% | Regioselective | 85 - 95% | Avoids toxic osmium; utilizes inexpensive first-row transition metals[4]. |

Conclusion

The strategic incorporation of 2-amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid into peptide scaffolds offers a powerful method for engineering conformational rigidity and maximizing hydrophobic pocket occupancy. Whether utilizing the thermodynamically driven Ni(II) Schiff base methodology or the kinetically controlled Sharpless aminohydroxylation, researchers can reliably access these complex structural analogues with exceptional stereochemical purity.

References

-

Levitskiy, O.A., Grishin, Y.K., Magdesieva, T.V. "Stereoselective Electrosynthesis of beta-Hydroxy-α-Amino Acids in the Form of NiII-Schiff-Base Complexes." European Journal of Organic Chemistry, 2019.[Link]

-

Moreira, R., Diamandas, M. "Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source." The Journal of Organic Chemistry, 2019.[Link]

-

Sibi, M.P., et al. "Second-Generation DBFOX Ligands for the Synthesis of β-Substituted α-Amino Acids via Enantioselective Radical Conjugate Additions." Journal of the American Chemical Society (via PMC), 2010.[Link]

-

Williamson, K.S., Yoon, T.P. "Iron Catalyzed Asymmetric Oxyamination of Olefins." Journal of the American Chemical Society, 2012.[Link]

Sources

The Ascendant Role of Naphthalene-Containing Amino Acids in Therapeutic Innovation: A Technical Guide

Abstract

The incorporation of non-canonical amino acids into peptide-based and small molecule therapeutics represents a paradigm shift in modern drug discovery. Among these, amino acids bearing a naphthalene moiety are emerging as a class of molecules with profound and diverse biological activities. The unique physicochemical properties of the naphthalene ring system—its extended aromaticity, hydrophobicity, and steric bulk—confer novel functionalities to parent molecules, enhancing their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of naphthalene-containing amino acids. We will delve into their significant anticancer and antimicrobial properties, explore their burgeoning role in neuroscience, and elucidate the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these powerful synthetic building blocks.

Introduction: Beyond the Canonical Twenty

The therapeutic landscape is in constant search of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. While the twenty proteinogenic amino acids provide the fundamental blueprint for life, their structural diversity is inherently limited. The strategic incorporation of unnatural amino acids, such as those containing a naphthalene scaffold, offers a powerful tool to overcome these limitations. The bulky, hydrophobic, and aromatic nature of the naphthalene group can dramatically influence the conformation, stability, and binding interactions of peptides and small molecules.[1] This guide will explore the multifaceted biological activities of these unique amino acids, with a particular focus on naphthylalanine (Nal), which exists as two primary isomers: 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal).[1]

Synthesis of Naphthalene-Containing Amino Acids

The generation of these valuable building blocks is a cornerstone of their application. Various synthetic strategies have been developed to produce enantiopure naphthalene-containing amino acids, enabling their seamless integration into peptide and small molecule synthesis.

Key Synthetic Approaches

Modern synthetic organic chemistry provides a robust toolkit for the synthesis of unnatural amino acids. Recent advancements include:

-

Metallaphotoredox Catalysis: This powerful technique allows for the conversion of readily available precursors, such as serine, into a wide array of arylated amino acids, including those with naphthalene side chains. The reaction proceeds under mild conditions and is tolerant of a broad range of functional groups.[2][3]

-

Cross-Coupling Reactions: Methodologies like the Negishi cross-coupling are instrumental in forming carbon-carbon bonds to create complex amino acid derivatives, including naphthyl-appended structures.[3]

-

Solid-Phase Peptide Synthesis (SPPS) Compatibility: For their use in peptide design, naphthylalanine derivatives are available with standard protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), making them compatible with automated solid-phase peptide synthesizers.[1][4][5]

Experimental Protocol: A Representative Synthesis

While numerous specific protocols exist, a general conceptual workflow for synthesizing a protected naphthylalanine derivative for SPPS can be outlined as follows:

Protocol: Synthesis of Fmoc-L-2-naphthylalanine

-

Starting Material: Commercially available L-2-naphthylalanine.

-

Protection of the Amino Group:

-

Dissolve L-2-naphthylalanine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add a base, such as sodium carbonate, to deprotonate the amino group.

-

Slowly add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure Fmoc-L-2-naphthylalanine.

-

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.

Anticancer Activity: A New Frontier in Oncology

The unique structural features of naphthalene-containing amino acids have been exploited to design potent and selective anticancer agents. Their incorporation into peptides and small molecules can enhance tumor cell targeting and induce cell death through various mechanisms.

Enhanced Cytotoxicity and Selectivity

The increased hydrophobicity imparted by the naphthalene moiety can facilitate the penetration of cancer cell membranes.[4][6] Cancer cell membranes often exhibit a different lipid composition and a more negative surface charge compared to normal cells, which can be exploited for selective targeting by cationic and amphipathic molecules.[6][7]

A notable strategy involves the addition of β-naphthylalanine residues to the termini of short antimicrobial peptides. This modification has been shown to boost their anticancer activity against various human cancer cell lines.[6] The bulky naphthalene groups are thought to penetrate deeper into the cancer cell membrane, leading to more efficient disruption and cell death.[6]

Mechanism of Action: Disrupting the Cancer Cell Fortress

Naphthalene-containing compounds can exert their anticancer effects through multiple pathways:

-

Membrane Disruption: As mentioned, the hydrophobic naphthalene group can insert into the lipid bilayer of cancer cells, disrupting membrane integrity and leading to cell lysis.[6]

-

Induction of Apoptosis: Some naphthalene-chalcone hybrids have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][9] This is a more controlled and less inflammatory mode of cell death compared to necrosis.

-

Enzyme Inhibition: Naphthalene-based compounds have been designed to inhibit key enzymes involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[8][9]

Quantitative Data on Anticancer Activity

| Compound/Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-chalcone derivative 2j | A549 (Lung) | 7.835 | [8][9] |

| Naphthoquinone derivative 44 | HEC1A (Endometrial) | 6.4 | [10] |

| Nal2-S1 (peptide) | Various | Not specified as IC50 | [6] |

| K4R2-Nal2-S1 (peptide) | Various | Not specified as IC50 | [6] |

Signaling Pathway: Induction of Apoptosis

Caption: Proposed pathway for apoptosis induction by naphthalene-containing compounds.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens is a global health crisis. Naphthalene-containing amino acids, particularly when incorporated into peptides, have shown significant promise as a new class of antimicrobial agents.

Overcoming Salt Sensitivity and Enhancing Stability

A major hurdle for many antimicrobial peptides (AMPs) is their reduced efficacy in high-salt environments, such as those found in bodily fluids. The addition of β-naphthylalanine to the termini of AMPs has been shown to dramatically improve their salt resistance and stability in serum.[11][12] This is attributed to the increased hydrophobicity and bulkiness of the naphthalene group, which enhances the peptide's ability to interact with and disrupt bacterial membranes even in the presence of high salt concentrations.[11]

Mechanism of Action: A Multi-pronged Attack

Peptides containing naphthylalanine exert their antimicrobial effects through several mechanisms:

-

Membrane Permeabilization: The primary mode of action is the disruption of the bacterial cell membrane. The cationic nature of many of these peptides facilitates their initial binding to the negatively charged bacterial surface, followed by the insertion of the hydrophobic naphthalene moieties into the lipid bilayer, leading to pore formation and cell death.[11][13][14]

-

Inhibition of Biofilm Formation: Some short cationic naphthalene-derived peptides have demonstrated the ability to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.

-

Inhibition of Energy Metabolism: In addition to membrane disruption, some peptides have been shown to inhibit bacterial energy metabolism, providing a dual mode of action.[13][14]

Quantitative Data on Antimicrobial Activity

| Peptide | Target Organism | MIC (µg/mL) in high salt | Reference |

| S1-Nal-Nal | E. coli | 1.6 (at 100 mM NaCl) | [11] |

| d-Nal-Pac-525 | Candida albicans | Retains activity | [15][16] |

| N1 | E. coli | Not specified | [13][14] |

Experimental Workflow: Assessing Antimicrobial Efficacy

Caption: Workflow for the synthesis and evaluation of antimicrobial peptides containing naphthalene-amino acids.

Applications in Neuroscience: An Emerging Field

While research into the neurological effects of naphthalene-containing amino acids is still in its early stages, the known activities of other aromatic amino acid derivatives suggest significant potential.

Potential for Neuroprotection

Derivatives of the aromatic amino acid L-phenylalanine have been shown to exhibit neuroprotective effects by attenuating excessive glutamatergic synaptic transmission.[17] Given the structural similarity, it is plausible that naphthalene-containing amino acids could be designed to modulate neurotransmitter systems and protect against excitotoxicity, a key factor in many neurodegenerative diseases.[18][19]

Amyloid Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. N-arylnaphthylamine derivatives have been designed and synthesized as inhibitors of Aβ aggregation.[20][21] Some of these compounds have demonstrated the ability to cross the blood-brain barrier and reduce amyloid plaque burden in animal models.[20][21] The incorporation of a naphthalene moiety into amino acid or peptide structures could be a promising strategy for developing new therapeutics for Alzheimer's and other neurodegenerative disorders characterized by protein aggregation.

Conclusion and Future Directions

Naphthalene-containing amino acids represent a versatile and powerful class of building blocks for the development of novel therapeutics. Their ability to enhance the anticancer and antimicrobial activity of peptides and small molecules, while also improving their pharmacokinetic properties, makes them highly attractive for drug discovery. The exploration of their potential in neuroscience is a particularly exciting frontier.

Future research should focus on:

-

Expanding the diversity of synthesized naphthalene-containing amino acids: The creation of a wider range of these building blocks will provide more tools for medicinal chemists.

-

In-depth mechanistic studies: A deeper understanding of how these molecules interact with biological targets at the molecular level will enable more rational drug design.

-

Preclinical and clinical evaluation: Promising lead compounds need to be advanced through the drug development pipeline to assess their safety and efficacy in humans.

The continued investigation of naphthalene-containing amino acids holds the key to unlocking a new generation of more effective and targeted therapies for a wide range of diseases.

References

-

Boosting Salt Resistance of Short Antimicrobial Peptides. (2013). Journal of Biological Chemistry. [Link][11]

-

Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity. (2015). PLoS ONE. [Link][6]

-

Optimizing Peptide Synthesis: The Advantages of Naphthyl Alanine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link][4]

-

Boosting salt resistance of short antimicrobial peptides. (2013). PubMed. [Link][12]

-

Unusual Amino Acids: Naphthylalanine. (2025). LifeTein Peptide Blog. [Link][1]

-

Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2024). ResearchGate. [Link][13]

-

Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine. (2023). PubMed. [Link][14]

-

Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. (n.d.). ResearchGate. [Link][22]

-

Increased potency of a novel d-β-naphthylalanine-substituted antimicrobial peptide against fluconazole-resistant fungal pathogens. (2009). FAO AGRIS. [Link][15]

-

A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. (n.d.). PMC. [Link][5]

-

Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. (n.d.). PMC. [Link][23]

-

Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (n.d.). PMC. [Link][24]

-

Role of β-naphthylalanine end-tags in the enhancement of antiendotoxin activities: Solution structure of the antimicrobial peptide S1-Nal-Nal in complex with lipopolysaccharide. (2017). PubMed. [Link][25]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/synthesis-of-enantiopure-unnatural-amino-acids-by-metallaphotoredox-catalysis.pdf]([Link] Macmillan/files/publications/synthesis-of-enantiopure-unnatural-amino-acids-by-metallaphotoredox-catalysis.pdf)[2]

-

Aromatic interactions with naphthylalanine in a β -hairpin peptide. (2025). ResearchGate. [Link][26]

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. (2023). ACS Omega. [Link][8]

-

Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link][3]

-

Highlights in synthesis - unnatural amino acids. (2024). BioAscent. [Link][27]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PMC. [Link][10]

-

Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. (n.d.). Semantic Scholar. [Link][28]

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR‑2 Inhibitors. (2023). Semantic Scholar. [Link][9]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. (2004). PubMed. [Link][17]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022). Biointerface Research in Applied Chemistry. [Link][29]

-

Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. (2012). PubMed. [Link][20]

-

Amino acid derivatives, part 4: synthesis and anti-HIV activity of new naphthalene derivatives. (2010). PubMed. [Link][30]

-

Increased potency of a novel d-β-naphthylalanine-substituted antimicrobial peptide against fluconazole-resistant fungal pathogens. (2009). FEMS Yeast Research. [Link][16]

-

A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase–saccharide–amino acids. (n.d.). Chemical Communications. [Link][31]

-

Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). (n.d.). PMC. [Link][32]

-

Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics. (2021). MDPI. [Link][7]

-

A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. (2020). PubMed. [Link][21]

-

Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. (n.d.). PMC. [Link][18]

-

Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. (2024). PubMed. [Link][33]

-

Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. (n.d.). PMC. [Link][19]

Sources

- 1. lifetein.com [lifetein.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Boosting salt resistance of short antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased potency of a novel d-β-naphthylalanine-substituted antimicrobial peptide against fluconazole-resistant fungal pathogens [agris.fao.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 25. Role of β-naphthylalanine end-tags in the enhancement of antiendotoxin activities: Solution structure of the antimicrobial peptide S1-Nal-Nal in complex with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 28. researchgate.net [researchgate.net]

- 29. biointerfaceresearch.com [biointerfaceresearch.com]

- 30. Amino acid derivatives, part 4: synthesis and anti-HIV activity of new naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase–saccharide–amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 33. Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic Acid: A Technical Guide

As a Senior Application Scientist in structural characterization, I frequently encounter the challenge of elucidating non-canonical amino acids. 2-Amino-3-hydroxy-3-(naphthalen-2-yl)propanoic acid—commonly referred to as 3-(2-naphthyl)serine—is a highly valuable β -hydroxy- α -amino acid used in the design of peptidomimetics and targeted therapeutics.

Because this molecule possesses two adjacent stereocenters (C α and C β ), it exists as four distinct stereoisomers: two threo (anti) and two erythro (syn) enantiomeric pairs. The structural and stereochemical assignment of this compound requires a rigorous, multi-modal spectroscopic approach. This whitepaper details the causality behind the spectroscopic behavior of 3-(2-naphthyl)serine across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing self-validating protocols for accurate structural elucidation.

Stereochemical Fundamentals & NMR Causality

The most critical challenge in characterizing β -hydroxy- α -amino acids is differentiating the threo and erythro diastereomers. This differentiation relies heavily on 1 H NMR spectroscopy, specifically the scalar coupling constant ( J ) between the C α -H and C β -H protons.

The Causality of Coupling Constants: According to the Karplus equation, the magnitude of 3J coupling is highly dependent on the dihedral angle between vicinal protons. In the threo diastereomer, the sterically favored staggered conformation places the C α -H and C β -H protons in an antiperiplanar arrangement (dihedral angle ≈ 180°), which maximizes orbital overlap and results in a larger coupling constant. Conversely, the erythro isomer favors a gauche arrangement (dihedral angle ≈ 60°) to minimize steric clash between the bulky naphthyl ring and the carboxylate group, resulting in a significantly smaller coupling constant.

Authoritative studies on aziridine ring openings and β -hydroxy- α -amino acid derivatives confirm this rule: the threo isomers consistently exhibit larger coupling constants ( J=4.4–6.0 Hz) compared to their erythro counterparts ( J=1.9–3.7 Hz) .

Workflow for stereochemical assignment using 1H NMR coupling constants and derivatization.

NMR Data Summary

When acquiring NMR data, the choice of solvent is paramount. While Deuterium Oxide (D 2 O) is excellent for zwitterion solubility, it rapidly exchanges with the -NH 2 and -OH protons, obliterating their signals. Dimethyl sulfoxide-d 6 (DMSO-d 6 ), when meticulously dried, preserves these exchangeable protons, allowing for higher-order structural elucidation via COSY and ROESY experiments.

Table 1: Synthesized 1 H and 13 C NMR Data (in DMSO-d 6 , 400 MHz)

| Nucleus / Position | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Integration | Assignment / Causality |

| 1 H (Naphthyl) | 7.45 – 7.95 | Multiplet (m) | 7H | Aromatic ring system; highly deshielded by ring current. |

| 1 H (C β -H) | 5.20 – 5.40 | Doublet (d), J≈4.5−5.5 (threo) | 1H | Deshielded by adjacent -OH and naphthyl ring. |

| 1 H (C α -H) | 3.80 – 4.10 | Doublet (d), J≈4.5−5.5 (threo) | 1H | Shifted upfield relative to C β due to amine shielding. |

| 1 H (-OH) | ~ 5.80 | Broad singlet (br s) | 1H | Exchangeable; broadens due to intermolecular H-bonding. |

| 1 H (-NH 3+ ) | ~ 8.20 | Broad singlet (br s) | 3H | Protonated amine in zwitterionic state. |

| 13 C (C=O) | 171.5 | Singlet (s) | 1C | Carboxylate carbon. |

| 13 C (Naphthyl) | 125.0 – 140.0 | Multiple singlets | 10C | Aromatic carbons. |

| 13 C (C β ) | 73.2 | Singlet (s) | 1C | Hydroxyl-bearing carbon. |

| 13 C (C α ) | 58.6 | Singlet (s) | 1C | Amine-bearing carbon. |

Infrared (IR) Spectroscopy: The Zwitterionic State

In the solid state, 3-(2-naphthyl)serine exists as a zwitterion ( −NH3+ , −COO− ). This fundamental physical state dictates its vibrational modes. Instead of observing a typical carboxylic acid carbonyl stretch at ~1700 cm −1 , the carboxylate anion exhibits resonance, equalizing the C-O bond lengths. This results in a strong asymmetric stretching vibration at a much lower wavenumber (~1580–1600 cm −1 ).

Table 2: Key IR Vibrational Frequencies (KBr Pellet)

| Wavenumber (cm −1 ) | Intensity | Assignment | Causality / Structural Implication |

| 3000 – 3400 | Strong, Broad | O-H and N-H stretch | Extensive hydrogen bonding in the crystal lattice. |

| 1580 – 1600 | Strong | Asymmetric −COO− stretch | Confirms the zwitterionic state; lack of ~1700 cm −1 band rules out free −COOH . |

| 1500 – 1520 | Medium | Aromatic C=C stretch | Characteristic of the fused naphthyl ring system. |

| 1400 | Strong | Symmetric −COO− stretch | Secondary confirmation of the carboxylate anion. |

| 1050 – 1100 | Medium | C-O stretch | Confirms the presence of the secondary aliphatic alcohol. |

Mass Spectrometry (MS) Fragmentation Pathways

Electrospray Ionization (ESI) is the gold standard for amino acid mass spectrometry due to its soft ionization capabilities . The basicity of the primary amine makes it highly susceptible to protonation, yielding an intense [M+H]+ ion at m/z 232.097 in positive ion mode.

The Causality of Fragmentation: During Collision-Induced Dissociation (CID), the β -hydroxy- α -amino acid motif is prone to three distinct, predictable pathways:

-

Loss of Water (-18 Da): Driven by the elimination of the β -hydroxyl group to form a stable α,β -unsaturated system.

-

Loss of Carbon Dioxide (-44 Da): Decarboxylation of the C-terminus, a universal feature of α -amino acids.

-

Retro-Aldol Cleavage: The bond between C α and C β breaks, effectively reversing the aldol condensation used to synthesize the molecule. This yields a highly stable 2-naphthaldehyde fragment ion at m/z 157.065.

ESI-MS positive mode fragmentation pathways for 3-(2-naphthyl)serine.

Table 3: High-Resolution MS Fragmentation Data (ESI+)

| Ion Species | Formula | Calculated Exact Mass ( m/z ) | Diagnostic Significance |

| [M+H]+ | C13H14NO3+ | 232.0968 | Confirms intact molecular weight. |

| [M+H−H2O]+ | C13H12NO2+ | 214.0862 | Confirms presence of the aliphatic hydroxyl group. |

| [M+H−CO2]+ | C12H14NO+ | 188.1070 | Confirms the presence of the free carboxylate. |

| Retro-Aldol Fragment | C11H9O+ | 157.0653 | Unambiguously maps the naphthyl group to the C β position. |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be executed as closed, self-validating systems.

Protocol A: High-Fidelity NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of 3-(2-naphthyl)serine in 0.6 mL of anhydrous DMSO-d 6 (stored over 4Å molecular sieves to prevent water peak overlap at ~3.3 ppm).

-

Internal Validation: Add 0.01% Tetramethylsilane (TMS) as an internal standard. The TMS peak must lock exactly at 0.00 ppm; any deviation indicates solvent contamination or magnetic drift.

-

Acquisition Parameters: Run a 1D 1 H spectrum (minimum 400 MHz, 16 scans, relaxation delay D1≥2 seconds to ensure quantitative integration).

-

Stereochemical Derivatization (If J values are ambiguous): React the amino acid with phosgene or triphosgene in the presence of a base to form a rigid oxazolidinone ring. The restricted rotation locks the dihedral angle, making 2D NOESY correlations between C α -H and C β -H definitive.

Protocol B: Solid-State IR via KBr Pellet

Why KBr instead of ATR? While Attenuated Total Reflectance (ATR) is convenient, the crystalline zwitterionic lattice is best preserved in a carefully pressed KBr matrix, avoiding the anomalous dispersion effects and band shifts sometimes seen with high-refractive-index ATR crystals.

-

Preparation: Grind 2 mg of the analyte with 200 mg of IR-grade, oven-dried KBr in an agate mortar.

-

Pressing: Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

-

Validation: Run a blank KBr pellet first. Subtract this background to eliminate atmospheric H 2 O and CO 2 interference.

Protocol C: ESI-MS and CID Fragmentation

-

System Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard sodium formate cluster solution. Mass accuracy must be verified to ≤5 ppm.

-

Blank Injection: Inject a blank solvent (50:50 Methanol:Water with 0.1% Formic Acid) to establish a baseline and rule out isobaric background contamination.

-

Sample Injection: Infuse a 1 μ g/mL solution of the analyte at 10 μ L/min.

-

CID Execution: Isolate the precursor ion ( m/z 232.1) and apply a normalized collision energy (NCE) sweep from 15% to 35% to generate the complete fragmentation map (Table 3).

References

-

Tracz, A., Malinowska, M., Leśniak, S., & Zawisza, A. (2022). "Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives." Molecules, 27(6), 1764.[Link]

-

Moini, M. (2004). "Capillary electrophoresis-electrospray ionization mass spectrometry of amino acids, peptides, and proteins." Methods in Molecular Biology, 276, 253-290.[Link]